molecular formula C19H20N4O3 B2645642 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1286696-32-9

2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2645642
CAS No.: 1286696-32-9
M. Wt: 352.394
InChI Key: ZOPVLPXIZGVOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Historical Context

Discovery and Developmental Evolution

The synthesis of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione was first reported in 2019 as part of a broader effort to explore phthalimide derivatives for therapeutic applications. The compound emerged from a reaction sequence involving pyrazolylphthalimide precursors and reagents designed to introduce the piperidine-methyl-pyrazole side chain. Key synthetic steps included:

  • Condensation Reactions : Coupling of isoindoline-1,3-dione with a pyrazole-containing intermediate.
  • Nucleophilic Substitution : Introduction of the piperidine moiety via alkylation or amidation reactions.

The developmental trajectory of this compound aligns with trends in fragment-based drug design, where modular assembly of pharmacophoric units aims to enhance target selectivity and bioavailability. Early structural optimizations focused on balancing lipophilicity (governed by the phthalimide core) and hydrogen-bonding capacity (from the pyrazole and piperidine groups).

Table 1: Key Physicochemical Properties of the Compound
Property Value
Molecular Formula $$ \text{C}{19}\text{H}{20}\text{N}{4}\text{O}{3} $$
Molecular Weight 352.4 g/mol
SMILES Notation O=C(CN1C(=O)c2ccccc2C1=O)N1CCC(Cn2cccn2)CC1
Bioactive Motifs Phthalimide, Piperidine, Pyrazole

Structural Significance in Medicinal Chemistry

The compound’s architecture combines three critical elements:

  • Phthalimide Core : Known for its role in DNA intercalation and topoisomerase inhibition, the isoindoline-1,3-dione moiety contributes to planar rigidity, facilitating interactions with hydrophobic enzyme pockets.
  • Piperidine Spacer : The piperidine ring introduces conformational flexibility, enabling the molecule to adopt binding poses compatible with diverse biological targets. Its methylation at the 4-position further modulates steric and electronic properties.
  • Pyrazole Substituent : The 1H-pyrazol-1-ylmethyl group enhances hydrogen-bonding potential and participates in π-π stacking interactions, critical for affinity toward kinases and microbial enzymes.

Structure-activity relationship (SAR) studies highlight the necessity of the 3-aminopyrazolone fragment within the phthalimide scaffold for optimal antimicrobial and antitumor activity. Comparative analyses with simpler phthalimide analogues (e.g., 2-(4-fluorophenyl)isoindoline-1,3-dione) demonstrate that the pyrazole-piperidine extension significantly improves potency against Gram-negative bacteria and HepG-2 liver cancer cells.

Position within Contemporary Research Frameworks

Recent investigations have positioned this compound within two primary domains:

  • Antimicrobial Therapeutics : Screening against Escherichia coli and Staphylococcus aureus revealed inhibitory effects linked to DNA gyrase B binding, a mechanism validated via enzymatic assays and molecular docking. The compound’s dual activity against bacterial and fungal strains (e.g., Candida albicans) underscores its broad-spectrum potential.
  • Anticancer Drug Development : In vitro testing against HepG-2 cells demonstrated dose-dependent cytotoxicity, with IC$$_{50}$$ values comparable to vinblastine, a reference chemotherapeutic agent. Mechanistic studies implicate vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition as a contributing factor, suggesting antiangiogenic properties.
Table 2: Summary of Biological Activities
Activity Type Target Organisms/Cells Key Findings
Antibacterial Gram-positive/-negative bacteria MIC values: 8–32 µg/mL
Antifungal Candida albicans Zone of inhibition: 12–18 mm
Antiproliferative HepG-2 liver cancer cells IC$$_{50}$$: 9.7 µM (vs. 6.2 µM for vinblastine)

Computational modeling further supports its drug-likeness, with favorable scores for Lipinski’s Rule of Five and low predicted toxicity risks. These attributes align with current priorities in rational drug design, emphasizing multitarget engagement and synthetic accessibility.

Properties

IUPAC Name

2-[2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17(13-23-18(25)15-4-1-2-5-16(15)19(23)26)21-10-6-14(7-11-21)12-22-9-3-8-20-22/h1-5,8-9,14H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPVLPXIZGVOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic synthesis One common method starts with the preparation of the piperidine derivative, which is then functionalized with a pyrazole moiety

    Preparation of Piperidine Derivative: The piperidine ring is often synthesized via cyclization reactions involving appropriate amine precursors.

    Functionalization with Pyrazole: The piperidine derivative is then reacted with pyrazole, typically using a nucleophilic substitution reaction.

    Introduction of Isoindoline-1,3-dione: The final step involves the reaction of the intermediate with phthalic anhydride or its derivatives under controlled conditions to form the isoindoline-1,3-dione moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and piperidine rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name/ID Key Substituents Biological Activity (IC₅₀ or EC₅₀) Synthesis Method Reference
Target Compound 4-((1H-Pyrazol-1-yl)methyl)piperidinyl Not reported Likely nucleophilic substitution or coupling
Compound 166 () 4-Fluorophenyl-oxoethyl-piperazinyl AChE inhibition: 16.42 ± 1.07 μM Amide coupling
Compound 9l () 4-Chloro-2-fluorophenyl-piperazinyl Not reported Alkylation of piperazine
Compound 7i () 4-Benzylpiperidinyl A2A adenosine receptor antagonist Amine alkylation
Compound 5 () 2-Methoxybenzylamino-hydroxypropyl Not reported Epoxide ring-opening reaction

Physicochemical Properties

  • Melting points : Piperidine derivatives in (e.g., 7i: 60–62°C) and (9l: 89–91°C) suggest that substituents significantly influence melting behavior . The pyrazole group may lower melting points due to reduced symmetry.
  • Solubility : The oxoethyl spacer and polar pyrazole group could improve aqueous solubility compared to halogenated analogs like 9l .

Biological Activity

The compound 2-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features a unique arrangement of functional groups, including a pyrazole moiety, a piperidine ring, and an isoindoline core. The structural formula can be represented as follows:

C21H28N4O\text{C}_{21}\text{H}_{28}\text{N}_4\text{O}

Physical Properties

Key physical properties of the compound include:

PropertyValue
Molecular Weight356.48 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to our compound, exhibit significant antitumor properties. They have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR . A study highlighted that modifications in the pyrazole structure can enhance its efficacy against cancer cell lines, suggesting a promising avenue for developing new anticancer agents.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been investigated, particularly in the context of chronic inflammatory diseases. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that our compound may possess similar effects, warranting further exploration.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Studies have demonstrated that certain derivatives exhibit potent antibacterial and antifungal activities against various pathogens . Given the structural similarities, it is plausible that our compound could exhibit comparable antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of pyrazole derivatives:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly influence biological activity. For example, methyl or halogen substitutions have been linked to enhanced potency against specific targets.
  • Piperidine Modifications : The presence of a piperidine ring is essential for maintaining biological activity, as it contributes to the overall binding affinity to target proteins.

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazole derivatives similar to our compound against various cancer cell lines. The findings indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against breast and lung cancer cells . This emphasizes the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Anti-inflammatory Effects

In another investigation, a derivative closely related to our compound was tested for its anti-inflammatory properties in vitro. Results showed a significant reduction in TNF-alpha production in activated macrophages, suggesting that compounds with similar structures may serve as effective anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.